Hydrogen-Bond Acceptor Count and Calculated Hydrophilicity: 2-Methoxyethyl vs. Methyl N1-Substituent
The 2-methoxyethyl substituent on the target compound introduces an ether oxygen that serves as an additional hydrogen-bond acceptor (HBA), bringing the total HBA count to 4 (triazole N2 and N3, amine N, and ether O). The N1-methyl analog 1-methyl-1H-1,2,3-triazol-4-amine (CAS 67545-00-0) lacks this ether oxygen and has an HBA count of only 3. This structural difference is predicted to increase aqueous solubility and reduce LogP for the target compound relative to the methyl analog, although direct experimental LogP or solubility measurements for the target compound have not been published in the peer-reviewed literature . The methoxyethyl chain also introduces greater conformational flexibility (3 additional rotatable bonds vs. the methyl analog), which can influence binding entropy in target engagement .
| Evidence Dimension | Hydrogen-bond acceptor (HBA) count and rotatable bond count |
|---|---|
| Target Compound Data | HBA count = 4 (triazole N2, N3, amine N, ether O); Rotatable bonds = 4 (N1–CH2, CH2–CH2, CH2–O, O–CH3 + C4–NH2) |
| Comparator Or Baseline | 1-Methyl-1H-1,2,3-triazol-4-amine: HBA count = 3; Rotatable bonds = 1 (C4–NH2 only) |
| Quantified Difference | +1 HBA; +3 rotatable bonds for target compound |
| Conditions | Structural analysis from molecular formula and SMILES; experimental LogP/solubility data not available for either compound in curated databases |
Why This Matters
For procurement decisions in medicinal chemistry programs, the additional HBA and conformational flexibility of the 2-methoxyethyl substituent offer differentiated physicochemical space that cannot be accessed using cheaper N1-methyl or N1-ethyl analogs.
